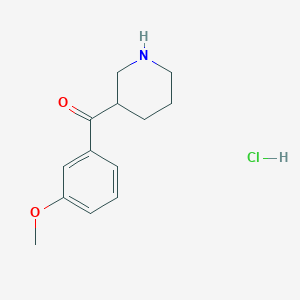

(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

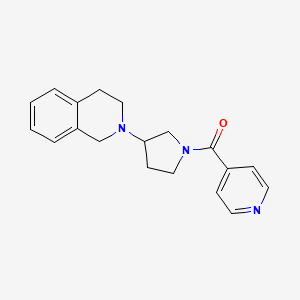

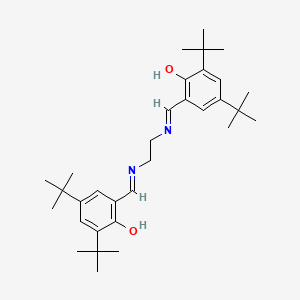

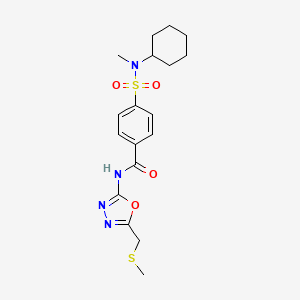

The compound is a complex organic molecule. Organic molecules with similar structures often have pharmaceutical or industrial applications .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions or other types of organic reactions . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . These compounds often have complex structures with multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using a variety of techniques. These properties can include things like density, boiling point, and reactivity .Applications De Recherche Scientifique

Analytical Characterization

The compound has been analytically characterized within the context of psychoactive arylcyclohexylamines research. In a study conducted by De Paoli et al. (2013), three psychoactive compounds, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone, were obtained and characterized using various analytical techniques. These compounds were identified and analyzed in biological matrices such as blood, urine, and vitreous humor using high-performance liquid chromatography (HPLC) with UV detection, demonstrating the method's robustness, accuracy, and precision for qualitative and quantitative analysis of these substances in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Applications

A study highlighted the selective killing of bacterial persisters by 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, which does not affect normal antibiotic-sensitive cells. This compound leads persisters to antibiotic-induced cell death by causing reversion to antibiotic-sensitive states, demonstrating a novel approach for eradicating bacterial persisters without affecting the normal cell population. This research marks a significant step in understanding the mechanism of persistence and developing targeted therapies (Kim et al., 2011).

Pharmacological Evaluation

Lalinde et al. (1990) synthesized a series of 3-methyl-4-(N-phenyl amido)piperidines, demonstrating significant intravenous analgesic activity. Among these, specific compounds showed potency far exceeding that of morphine and fentanyl, with extremely short durations of action. This research offers insights into the development of potent analgesics with rapid onset and offset of action, suitable for short surgical procedures requiring quick recovery (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990).

Neuropharmacological Effects

Fontana et al. (1997) explored the effects of novel, selective 5-Hydroxytryptamine (5-HT)4 receptor ligands on rat spatial navigation, indicating that activation of 5-HT4 receptors may enhance cognitive performance. This study provides evidence supporting the role of 5-HT4 receptors in spatial learning and memory, contributing to the understanding of the neuropharmacological basis of cognitive functions (Fontana, Daniels, Wong, Clark, & Eglen, 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3-methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBSZPNGQAWTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1966933-35-6 |

Source

|

| Record name | 3-(3-methoxybenzoyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2682555.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2682557.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)